Tankyrase-2 Inhibition Potency: Tetrahydroquinazolin-4-ones vs. Dihydrothiopyrano[4,3-d]pyrimidin-4-ones
5,6,7,8-Tetrahydroquinazolin-4-ones exhibit moderate inhibitory activity against tankyrase-2 with IC50 values ranging from 172 to 560 nM, whereas structurally related 7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones demonstrate markedly higher potency with IC50 values of 8–38 nM [1]. This 4.5- to 70-fold difference in potency arises from the inability of the tetrahydroquinazolinone carbocyclic ring to adopt the optimal conformation for binding within the nicotinamide-binding pocket, a limitation not shared by the dihydrothiopyrano series [1].
| Evidence Dimension | Tankyrase-2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 172–560 nM (for 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones) |
| Comparator Or Baseline | 8–38 nM (for 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones) |
| Quantified Difference | 4.5- to 70-fold lower potency for tetrahydroquinazolin-4-one series |
| Conditions | Enzymatic inhibition assay measuring tankyrase-2 activity; molecular modeling of nicotinamide-binding site conformations |
Why This Matters
This quantitative head-to-head comparison demonstrates that the tetrahydroquinazolinone scaffold provides a distinct potency window for tankyrase inhibition, enabling researchers to select this compound class for applications requiring moderate enzymatic modulation rather than high-potency inhibition, which may be desirable for probing the therapeutic window or minimizing on-target toxicity.
- [1] Kulke M, et al. Comparison of the inhibition of tankyrase-2 by 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones. 2015. University of Bath. View Source
